N,N'-(2,2-DIMETHYL-1,3-PROPANEDIYL)DIETHANESULFONAMIDE
Overview
Description
N,N’-(2,2-DIMETHYL-1,3-PROPANEDIYL)DIETHANESULFONAMIDE is a chemical compound characterized by its unique structure, which includes a 2,2-dimethyl-1,3-propanediol backbone with ethanesulfonamide groups attached to both ends
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(2,2-DIMETHYL-1,3-PROPANEDIYL)DIETHANESULFONAMIDE typically involves the reaction of 2,2-dimethyl-1,3-propanediol with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
(CH3)2C(CH2OH)2+2ClSO2CH2CH3→(CH3)2C(CH2SO2NHCH2CH3)2+2HCl
Industrial Production Methods
In an industrial setting, the production of N,N’-(2,2-DIMETHYL-1,3-PROPANEDIYL)DIETHANESULFONAMIDE may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N,N’-(2,2-DIMETHYL-1,3-PROPANEDIYL)DIETHANESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfonamide groups can be oxidized to sulfonic acids under strong oxidizing conditions.
Reduction: The compound can be reduced to the corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: The ethanesulfonamide groups can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH_4) in anhydrous ether.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of sulfonic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted ethanesulfonamides.
Scientific Research Applications
N,N’-(2,2-DIMETHYL-1,3-PROPANEDIYL)DIETHANESULFONAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as enhanced thermal stability or resistance to chemical degradation.
Mechanism of Action
The mechanism by which N,N’-(2,2-DIMETHYL-1,3-PROPANEDIYL)DIETHANESULFONAMIDE exerts its effects depends on its interaction with molecular targets. The sulfonamide groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound’s ability to undergo various chemical transformations allows it to participate in biochemical pathways, potentially inhibiting or modulating enzyme activity.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1,3-propanediol: A precursor in the synthesis of N,N’-(2,2-DIMETHYL-1,3-PROPANEDIYL)DIETHANESULFONAMIDE.
Neopentyl glycol diacrylate: Another derivative of 2,2-dimethyl-1,3-propanediol used in polymer synthesis.
2,2-Dimethyl-1,3-propanediamine: A related compound with amine groups instead of sulfonamide groups.
Uniqueness
N,N’-(2,2-DIMETHYL-1,3-PROPANEDIYL)DIETHANESULFONAMIDE is unique due to its dual sulfonamide groups, which confer specific chemical reactivity and potential for diverse applications. Its structure allows for versatile modifications, making it a valuable compound in synthetic chemistry and material science.
Properties
IUPAC Name |
N-[3-(ethylsulfonylamino)-2,2-dimethylpropyl]ethanesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22N2O4S2/c1-5-16(12,13)10-7-9(3,4)8-11-17(14,15)6-2/h10-11H,5-8H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFPXIYVONHQCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCC(C)(C)CNS(=O)(=O)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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